
N-(4-aminobutyl)acetamide
Overview
Description
Chemical Structure: N-(4-Aminobutyl)acetamide, also known as N-acetylputrescine, is a polyamine derivative with the molecular formula C₆H₁₃N₂O (MW: 129.18 g/mol). It consists of a four-carbon aminobutyl chain linked to an acetamide group.
Preparation Methods
Direct Acetylation of Putrescine in Aqueous Medium
The most widely reported method for synthesizing N-(4-aminobutyl)acetamide involves the direct acetylation of putrescine (1,4-diaminobutane) using acetic anhydride in an aqueous environment. This approach, optimized for green chemistry principles, avoids hazardous solvents and minimizes by-product formation .
Reaction Mechanism and Conditions
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Substrate Preparation : Putrescine is dissolved in water and protonated with hydrochloric acid to form putrescine dihydrochloride, ensuring solubility and preventing premature acetylation.
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Acetylation : Acetic anhydride (1.5 equivalents) is added to the aqueous solution, followed by sodium bicarbonate to neutralize liberated acetic acid and maintain a pH of ~5.5. The reaction proceeds at room temperature, with the product precipitating within minutes.
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Workup : The precipitate is filtered, washed with water, and dried under vacuum.
Key Advantages :
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High chemoselectivity for primary amines over phenols or thiols .
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Yields of ~72–85% for aliphatic amines, depending on steric and electronic factors .
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Environmentally benign, with sodium acetate as the sole by-product.
Limitations :
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Competitive acetylation of both amine groups in putrescine may occur, necessitating careful stoichiometric control.
Catalytic Hydrogenation of Nitro Derivatives
An alternative route involves the reduction of nitro precursors to yield the target compound. This method is particularly useful for synthesizing this compound from protected intermediates .
Protocol Overview
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Nitro Precursor Synthesis : N-(4-nitrobutyl)acetamide is prepared via acetylation of 4-nitrobutylamine using acetyl chloride or acetic anhydride in tetrahydrofuran (THF).
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Reduction : The nitro compound is subjected to catalytic hydrogenation using Raney nickel or palladium-on-carbon under a hydrogen atmosphere (1 atm) in THF.
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Isolation : The catalyst is removed via filtration, and the solvent is evaporated to obtain the amine product.
Performance Metrics :
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Near-quantitative yields (98–100%) under optimized conditions .
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Scalable for industrial applications due to straightforward purification.
Challenges :
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Requires access to nitrobutyl precursors, which may involve multi-step synthesis.
Enzyme-Mediated Acetylation
While less common in industrial settings, enzymatic acetylation using diamine acetyltransferases (SAT1 or SAT2) offers a biologically relevant pathway. These enzymes catalyze the transfer of acetyl groups from acetyl-CoA to putrescine, producing this compound .
Biocatalytic Process
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Enzyme Preparation : Recombinant SAT1 or SAT2 is expressed in E. coli and purified via affinity chromatography.
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Reaction Setup : Putrescine and acetyl-CoA are incubated with the enzyme in a buffered solution (pH 7.5) at 37°C.
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Product Recovery : The reaction mixture is purified using ion-exchange chromatography or solvent extraction.
Advantages :
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High specificity without protecting groups.
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Sustainable, with water as the reaction medium.
Drawbacks :
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Lower throughput compared to chemical methods.
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Requires specialized equipment for enzyme handling.
Comparative Analysis of Synthetic Methods
The table below summarizes the efficiency, scalability, and practicality of each method:
Emerging Techniques and Optimizations
Recent advancements focus on improving selectivity and reducing energy consumption:
Chemical Reactions Analysis
Types of Reactions: N-(4-aminobutyl)acetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form N-acetylaminobutanal.
Reduction: It can be reduced back to putrescine.
Substitution: It can undergo nucleophilic substitution reactions where the acetyl group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products:
Oxidation: N-acetylaminobutanal.
Reduction: Putrescine.
Substitution: Various N-substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Activities
N-(4-Aminobutyl)acetamide exhibits several notable biological activities:
- Polyamine Interaction: It plays a role in cellular functions associated with polyamines, which are critical for cell growth and differentiation. Studies have indicated its influence on polyamine levels within cells, which can affect cancer cell proliferation.
- Potential Biomarker for Infections: Research suggests that derivatives like N-acetylputrescine may serve as biomarkers for bacterial infections, particularly those caused by Gram-negative bacteria such as Escherichia coli and Klebsiella spp..
Applications in Research and Medicine
This compound has diverse applications across various domains:
- Neuropharmacology:
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Antitumor Research:
- Studies have shown that this compound exhibits varying degrees of cytotoxicity against different cancer cell lines. Its structural similarity to other polyamines allows it to interact with cellular pathways involved in tumor growth.
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Plant Defense Mechanisms:
- In plant biology, this compound has been studied for its role in defense responses against pathogens. For instance, its production in Arabidopsis thaliana is triggered by defense signaling molecules like jasmonic acid.
Case Studies and Experimental Data
Research has focused on the interactions of this compound with various biological systems:
- Polyamine Interaction Studies: These studies indicate that this compound affects polyamine levels within cells, which can have implications for cancer treatment strategies.
- Antitumor Efficacy: Experimental data show that this compound demonstrates antitumor properties through modulation of cell growth pathways, making it a candidate for further development in cancer therapeutics .
Mechanism of Action
The mechanism of action of N-(4-aminobutyl)acetamide involves its role in cellular metabolism. It is involved in the regulation of polyamine levels within cells, which are crucial for cell growth and differentiation. This compound can be deacetylated to putrescine, which then participates in various metabolic pathways, including the synthesis of spermidine and spermine .
Comparison with Similar Compounds
Comparison with Structural Analogues
Table 1: Structural and Functional Comparison of N-(4-Aminobutyl)acetamide and Analogues
Key Observations :
Structural Diversity: this compound has a flexible aliphatic chain, favoring interactions with enzyme active sites (e.g., TryS) . Aromatic analogues (e.g., N-(4-aminophenyl)acetamide) exhibit rigidity, enhancing π-π stacking in drug-receptor binding . Heterocyclic derivatives (e.g., benzothiazole or furan-containing) introduce steric and electronic complexity, useful in catalysis or targeted therapies .
Bioactivity Trends: Antiparasitic Activity: this compound derivatives show selectivity against Leishmania over Trypanosoma species, likely due to differences in enzyme substrate specificity . Anticancer Potential: Compounds like N-(4-methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)acetamide inhibit cancer cell lines (HCT-1, MCF-7) via sulfonylquinazoline moieties .
Synthetic Utility: this compound serves as a versatile linker in PROTACs (e.g., conjugates with thalidomide analogues for targeted protein degradation) . Fluorinated derivatives (e.g., N-(4-fluorophenyl)acetamide) are precursors to polymers with unique dielectric properties .
Biological Activity
N-(4-aminobutyl)acetamide, also known as N-acetylputrescine, is a compound with significant biological activity, particularly in the context of polyamine metabolism and neurobiology. This article delves into its biochemical properties, mechanisms of action, and research findings, supported by data tables and case studies.
Target Enzyme : this compound primarily targets the enzyme acetylputrescine deacetylase , which catalyzes the conversion of N-acetylputrescine into acetate and putrescine. This reaction is crucial for maintaining polyamine homeostasis within cells.
Biochemical Pathways : The compound is involved in several metabolic pathways, notably the urea cycle and amino acid metabolism. It plays a role in regulating cellular growth and differentiation by modulating polyamine levels.
Pharmacokinetics : Studies have shown that this compound can be absorbed and distributed throughout the body, as evidenced by its detection in plasma samples.
Cellular Effects
This compound influences various cellular processes, including:
- Cell Proliferation : At low concentrations, it promotes cell growth and differentiation.
- Apoptosis : High concentrations can induce cell death through apoptotic pathways.
- Neurotransmission Modulation : It has been linked to neurotransmitter pathways, particularly affecting gamma-aminobutyric acid (GABA) receptors, potentially offering neuroprotective effects against neurodegeneration.
Dosage Effects
The effects of this compound vary significantly with dosage:
- Low Doses : Enhance cell proliferation and differentiation.
- High Doses : Induce toxic effects leading to apoptosis and necrosis.
Case Studies
- Parkinson's Disease Biomarker : Elevated levels of N-acetylputrescine have been observed in the cerebrospinal fluid of Parkinson's disease patients, suggesting its potential as a biomarker for diagnosis and monitoring.
- Metabolomic Studies : In systemic lupus erythematosus (SLE) patients, alterations in fecal metabolites including this compound were noted, indicating its role in metabolic dysregulation associated with autoimmune diseases .
Comparative Analysis
The biological activities of this compound can be compared with other related compounds to highlight its unique properties:
Compound Name | Biological Activity | Notes |
---|---|---|
This compound | Modulates neurotransmission; potential neuroprotective effects | Involved in polyamine metabolism |
Putrescine | Promotes cell growth; involved in cellular signaling | Directly related to this compound metabolism |
GABA | Neurotransmitter; inhibits neuronal excitability | Targeted by this compound |
Scientific Applications
This compound has diverse applications across various fields:
Q & A
Q. What are the standard synthetic routes for N-(4-aminobutyl)acetamide, and what key reaction parameters influence yield?
Basic
this compound is synthesized via multi-step organic reactions. A common approach involves conjugating an acetyl group to a 4-aminobutyl backbone using reagents like Boc-protected intermediates followed by deprotection . Critical parameters include:
- Temperature : Optimal ranges between 40–60°C to prevent side reactions.
- Solvent : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency .
- Reaction Time : Extended durations (12–24 hours) improve yield but require monitoring to avoid degradation .
Key Validation : Thin-layer chromatography (TLC) and NMR are essential for tracking intermediate formation .
Q. Which analytical techniques are critical for confirming the structural integrity of this compound post-synthesis?
Basic
Structural validation relies on:
- NMR Spectroscopy : 1H and 13C NMR confirm backbone integrity and functional groups (e.g., acetamide resonance at ~2.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., [M+H]+ at m/z 145.12) .
- Infrared (IR) Spectroscopy : Amide C=O stretch (~1650 cm⁻¹) and N-H bending (~1550 cm⁻¹) .
Note : Commercial sources may lack analytical data, necessitating in-house validation .
Q. How can computational methods like density functional theory (DFT) assist in predicting the reactivity of this compound?
Advanced
DFT calculations provide insights into:
- Electrostatic Potential Maps : Identify nucleophilic/electrophilic regions for reaction planning .
- Thermodynamic Stability : Predict favored tautomers or conformers under physiological conditions .
- Charge Transfer Properties : Assess interactions with biological targets (e.g., enzyme active sites) .
Methodology : Use software like Gaussian or ORCA with B3LYP/6-31G(d) basis sets for accuracy .
Q. What strategies resolve contradictions in biological activity data across studies involving this compound?
Advanced
Discrepancies often arise from:
- Purity Variability : Impurities >5% skew bioassays. Mitigate via HPLC purification (>98% purity) .
- Assay Conditions : Adjust pH, temperature, or co-solvents (e.g., DMSO concentration ≤0.1%) to match physiological relevance .
- Target Selectivity : Use isothermal titration calorimetry (ITC) to quantify binding affinities and rule off-target effects .
Q. How can researchers design experiments to elucidate the compound’s interaction with ion channels or enzymes?
Advanced
Stepwise Approach :
Target Identification : Screen against kinase or GPCR panels using fluorescence polarization assays .
Binding Kinetics : Surface plasmon resonance (SPR) measures association/dissociation rates .
Functional Assays : Patch-clamp electrophysiology for ion channel modulation .
Data Integration : Cross-validate with molecular docking (e.g., AutoDock Vina) to map binding poses .
Q. What methodologies optimize the synthesis of this compound for higher purity or yield?
Advanced
Process Enhancements :
- Catalysis : Use Pd/C or enzyme-mediated catalysis for selective amidation .
- Microwave-Assisted Synthesis : Reduce reaction time by 50% while maintaining >90% yield .
- Workup Optimization : Liquid-liquid extraction (e.g., ethyl acetate/water) minimizes byproducts .
Q. How are structure-activity relationship (SAR) studies conducted to improve this compound’s bioactivity?
Advanced
SAR Workflow :
Core Modifications : Introduce substituents (e.g., halogens, methyl groups) at the butyl or acetamide positions .
In Silico Screening : Use QSAR models to prioritize analogs with predicted IC50 values <100 nM .
Biological Testing : Compare IC50 values across cancer cell lines (e.g., HeLa, MCF-7) to assess selectivity .
Properties
IUPAC Name |
N-(4-aminobutyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O/c1-6(9)8-5-3-2-4-7/h2-5,7H2,1H3,(H,8,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLZGKIDSEJWEDW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80205596 | |
Record name | N-Acetylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | N-Acetylputrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
5699-41-2, 18233-70-0 | |
Record name | N-Acetylputrescine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5699-41-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Acetylputrescine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005699412 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-Acetylputrescine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80205596 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-(4-Aminobutyl)acetamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-ACETYLPUTRESCINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8FTM5ZL5A6 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | N-Acetylputrescine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0002064 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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